molecular formula C12H15BClNO3 B1464985 (3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid CAS No. 957061-19-7

(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid

Cat. No. B1464985
CAS RN: 957061-19-7
M. Wt: 267.52 g/mol
InChI Key: ZGCZUSCEHGWQRO-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid compound with a phenyl ring substituted with a chloro group at the 3rd position and a cyclopentylcarbamoyl group at the 4th position . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological and chemical applications .


Synthesis Analysis

The synthesis of this compound might involve the reaction of a suitable boronic acid with a cyclopentylcarbamoyl chloride . The exact synthesis would depend on the specific conditions and reagents used.


Molecular Structure Analysis

The compound has a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a cyclopentylcarbamoyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The presence of the chloro group might also allow for reactions involving nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, boronic acids are typically solid at room temperature and are known to form stable crystals . The presence of the chloro and cyclopentylcarbamoyl groups could also influence properties such as solubility and stability .

Scientific Research Applications

Optical Modulation and Sensing

Phenyl boronic acids are known for their binding properties to diols, making them useful in saccharide recognition. In a study focusing on the modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, it was found that the quantum yield of SWNT photoluminescence changes systematically with the location of the boronic acid functionality and the inclusion of different substituents on the phenyl ring. This property has applications in optical sensors, particularly in saccharide recognition, due to the formation of complexes between sugars like fructose and phenyl boronic acids (Mu et al., 2012).

Fluorescence Quenching and Molecular Structure Analysis

Fluorescence quenching studies of boronic acid derivatives in alcohols revealed a negative deviation in Stern–Volmer plots for molecules like 5-chloro-2-methoxy phenyl boronic acid. The study suggests that different conformers of the solutes in the ground state, as well as intermolecular and intramolecular hydrogen bonding, can be responsible for the conformational changes in the ground state of the solutes. These findings contribute to the understanding of molecular structures and their interactions in various environments (Geethanjali et al., 2015).

Boronic Acid Catalysis in Organic Reactions

Boronic acids exhibit versatile properties in chemistry, including catalysis. A study discovered a new boronic acid catalysis that enables the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction, when catalyzed by a chiral boronic acid, leads to highly enantioselective outcomes, opening pathways to synthesize densely functionalized cyclohexanes (Hashimoto et al., 2015).

Boronic Acid in Material Science and Sensing Technology

In material science, boronic acids are key in designing smart devices due to their multifunctional and multiresponsive nature. For instance, a study on boronic acid-based cross-linker bis(phenylboronic acid carbamoyl) cystamine (BPBAC) demonstrated the ability to form hydrogels with pH, glucose, and redox-responsive features, along with autonomic self-healing properties. These materials are crucial for applications ranging from medical devices to environmental sensing (Guo et al., 2017).

Biological Applications and Sensing

Boronic acids can bind reversibly to diols, a property leveraged for detecting bacteria through affinity binding reactions with diol-groups on bacterial cell walls. A study involving 3-aminophenylboronic acid immobilized on a gold electrode demonstrated a method for detecting bacteria in various types of water, offering a less expensive and more robust alternative for affinity sensors for a wide range of compounds (Wannapob et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in the context of a Suzuki-Miyaura cross-coupling reaction, the boronic acid would react with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

As with any chemical compound, handling “(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin . Always refer to the material safety data sheet (MSDS) for detailed safety information .

properties

IUPAC Name

[3-chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-7-8(13(17)18)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZUSCEHGWQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657360
Record name [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957061-19-7
Record name B-[3-Chloro-4-[(cyclopentylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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